![molecular formula C20H20O4 B030758 Erythbidin A CAS No. 210050-83-2](/img/structure/B30758.png)
Erythbidin A
Overview
Description
Erythbidin A, a novel compound isolated from the wood of Erythrina x bidwillii, has attracted scientific interest due to its unique structure and potential applications. This compound, along with known isoflavans such as phaseollinisoflavan and pterocarpan sandwicensin, contributes to the diverse phytochemical profile of the Erythrina species. This compound is characterized by a distinct dimethylpyrene substitution at the 2′,3′-position, distinguishing it from other isoflavans and highlighting its chemical significance (Tanaka et al., 1998).
Synthesis Analysis
The synthesis of this compound and its analogs has not been directly detailed in the available literature through the search. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediates, functional group transformations, and chiral center generation. For compounds similar to this compound, methodologies such as oxidative phenol dearomatization mediated by hypervalent iodine reagents could be relevant, as demonstrated in the synthesis of the erythrina alkaloid erysotramidine, which also employs a novel route to a key indolinone moiety (L'homme et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound, featuring a dimethylpyrene substitution, suggests a complex architecture with significant implications for its chemical behavior and interactions. The structure is a testament to the compound's biosynthesis pathway, potentially involving unique enzyme-mediated processes that result in the distinct spiro[2H-indole-2,5'(4'H)-thiazol]-3-one structure found in related compounds like erucalexin (Pedras et al., 2006).
Scientific Research Applications
Antibacterial Activity : Erythbidin E, a compound related to Erythbidin A, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tanaka et al., 2007).
Phytoestrogens and Neurological Health : Phytoestrogens, which this compound may be classified under, have been studied for their potential in sustaining neurological health and preventing Alzheimer's disease (Du et al., 2006).
Cardiovascular Disease Treatment : The use of medicinal herbs, which might include compounds like this compound, has shown promise in treating cardiovascular diseases by improving conditions such as dyslipidemia, atherosclerosis, and hypertension (Chávez-Castillo et al., 2020).
Neuroprotection : Similar to other phytoestrogens, this compound could potentially exert neuroprotective effects at the plasma membrane. However, it's unclear if it can sustain neuron mitochondrial viability or induce cellular correlates of memory (Zhao et al., 2002).
Mechanism of Action
Target of Action
Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii
Mode of Action
It is known that this compound has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of this compound.
properties
IUPAC Name |
8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?
A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.
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